1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine, benzoyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromination and Methoxylation: The benzoyl group is introduced through Friedel-Crafts acylation, followed by bromination and methoxylation to obtain the 2-bromo-5-methoxybenzoyl moiety.
Triazole Formation: The triazole ring is formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(2-chloro-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 1-{[1-(2-fluoro-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Uniqueness
1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and fluoro analogs, potentially offering different pharmacological or material properties.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(6-11)14(20)18-7-10(8-18)9-19-5-4-16-17-19/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJZRIKKTUERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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